
Piperazine, 1-methyl-4-(14-((4-(1,2,5,6-tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl)oxy)-3,6,9,12-tetraoxatetradec-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-methyl-4-(14-((4-(1,2,5,6-tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl)oxy)-3,6,9,12-tetraoxatetradec-1-yl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with diethylene glycol under acidic conditions.
Introduction of the Methyl Group: Methylation of the piperazine core can be done using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Tetraoxatetradecyl Chain: This step involves the reaction of the piperazine derivative with a suitable tetraoxatetradecyl halide under basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a thioamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiadiazole moiety.
Reduction: Reduction reactions may target the thiadiazole ring, leading to the formation of dihydrothiadiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, derivatives of this compound may be investigated for their potential use as drugs. This includes studies on their efficacy, safety, and pharmacokinetics.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine Derivatives: Compounds such as 1-methylpiperazine, 1-ethylpiperazine.
Thiadiazole Derivatives: Compounds such as 1,2,5-thiadiazole, 1,3,4-thiadiazole.
Uniqueness
The uniqueness of this compound lies in its combination of a piperazine core with a thiadiazole ring and a tetraoxatetradecyl chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1064056-71-8 |
|---|---|
Formule moléculaire |
C23H41N5O5S |
Poids moléculaire |
499.7 g/mol |
Nom IUPAC |
3-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-4-[2-[2-[2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-1,2,5-thiadiazole |
InChI |
InChI=1S/C23H41N5O5S/c1-26-6-8-28(9-7-26)10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-23-22(24-34-25-23)21-4-3-5-27(2)20-21/h4H,3,5-20H2,1-2H3 |
Clé InChI |
DLXRBKOFKLIUOI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCOCCOCCOCCOCCOC2=NSN=C2C3=CCCN(C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


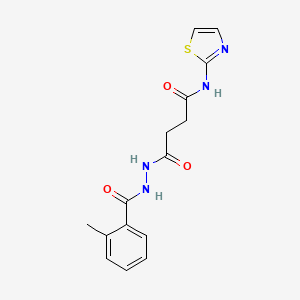
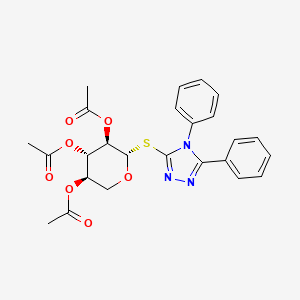
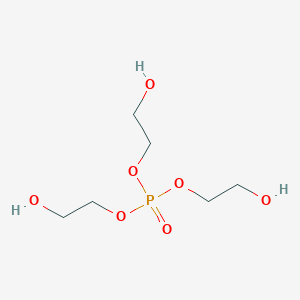
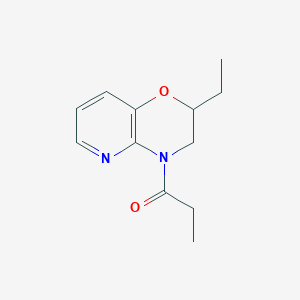

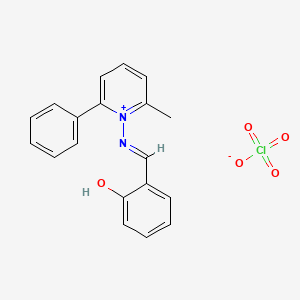
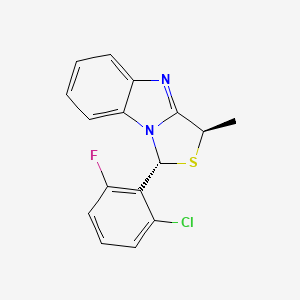
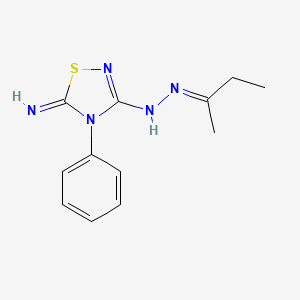

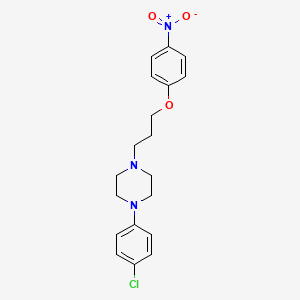
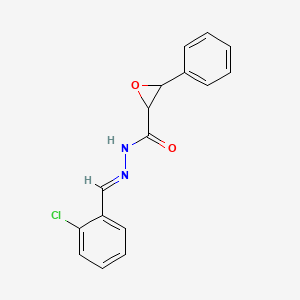
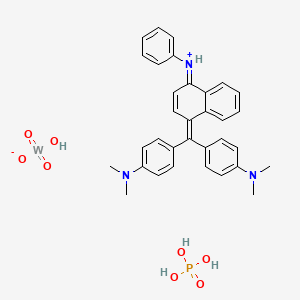
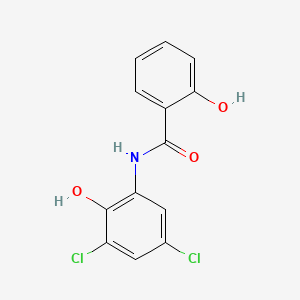
![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
